molecular formula C11H13BrN2O5 B1684500 Brivudine CAS No. 69304-47-8

Brivudine

Cat. No. B1684500
CAS RN: 69304-47-8
M. Wt: 333.13 g/mol
InChI Key: ODZBBRURCPAEIQ-PIXDULNESA-N
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Description

Brivudine, also known by its trade name Brivudin, is an antiviral medication primarily used for the treatment of herpes zoster, commonly known as shingles . It is an oral thymidine analogue indicated for the early treatment of acute herpes zoster in immunocompetent adults .


Synthesis Analysis

Brivudine is synthesized from simple, achiral starting materials in three steps . The synthesis process uses cheap beta-thymidine as initial material, and includes formylation of beta-thymidine and DMF-DMA, heating with acetic acid to form ring, and final reaction with hydrobromic acid to open the ring to obtain brivudine .


Molecular Structure Analysis

The molecular formula of Brivudine is C11H13BrN2O5 . Its molecular weight is 333.13 g/mol . The structure of Brivudine includes a bromovinyl group attached to a deoxyuridine molecule .


Chemical Reactions Analysis

Brivudine resembles the nucleoside thymidine, a building block used in DNA synthesis . When Brivudine is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase .


Physical And Chemical Properties Analysis

Brivudine has a molecular weight of 333.13 g/mol and a molecular formula of C11H13BrN2O5 . The exact mass is 332.00 .

Scientific Research Applications

Antiviral Activity

Brivudine, a thymidine analog, has demonstrated potent antiviral activity, especially against the varicella-zoster virus (VZV), which is more significant compared to other compounds like aciclovir or penciclovir (Rabasseda, 2003). Its mechanism involves inhibiting viral replication by blocking DNA polymerases, which are crucial in viral DNA synthesis. This ability has been validated in several clinical trials, particularly for patients with herpes-zoster (Wassilew & Wutzler, 2003).

Treatment Efficacy

In clinical settings, brivudine has shown greater efficacy than acyclovir in terminating vesicle formation in herpes zoster, a parameter reflecting the end of viral replication. This affirms its superior in vitro antiviral activity, providing patients with a similar safety profile and improved effectiveness (Wassilew & Wutzler, 2003). Additionally, brivudine has been effective in reducing the occurrence of post-herpetic neuralgia, a common complication of herpes zoster (Wassilew & Wutzler, 2003).

Bioanalytical Method Development

Recent research has focused on developing a simple and rugged bioanalytical method for estimating brivudine in human plasma. This involves using high-performance liquid chromatography, which is crucial for therapeutic drug monitoring and bioequivalence studies (Satheshkumar & Muruganantham, 2020).

Long-Term Impact and Comparison

A comprehensive study spanning 50 years on selective antiviral drugs highlighted brivudine as one of the most potent compounds for the treatment of VZV infections (i.e., herpes zoster) (De Clercq, 2019). This demonstrates the long-term significance and consistent relevance of brivudine in antiviral research.

Safety And Hazards

When handling Brivudine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Brivudine has shown to be effective in the treatment of herpes zoster, both in the short-term (formation of new lesions) and long-term (prevention of post-herpetic neuralgia) effects . It is as efficient and/or convenient as other anti-VZV drugs such as aciclovir, valacyclovir, and famciclovir .

properties

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZBBRURCPAEIQ-PIXDULNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045755
Record name Brivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brivudine

CAS RN

69304-47-8
Record name Brivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivudine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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